![molecular formula C11H18Cl3N3O B1373648 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride CAS No. 1221726-22-2](/img/structure/B1373648.png)

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

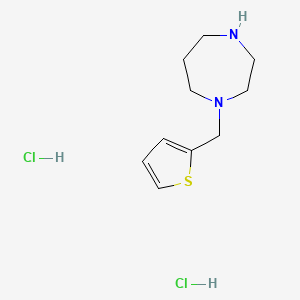

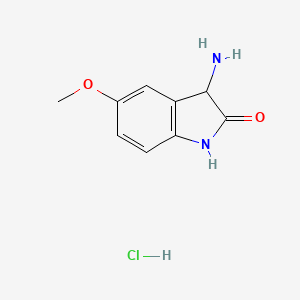

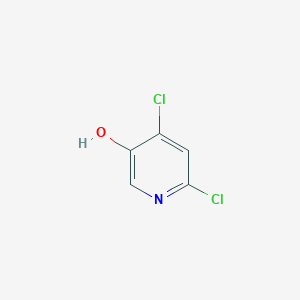

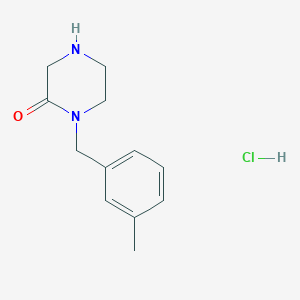

“3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride” is a chemical compound with the molecular formula C11H17Cl2N3O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

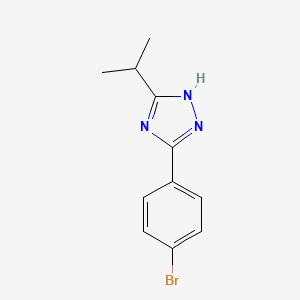

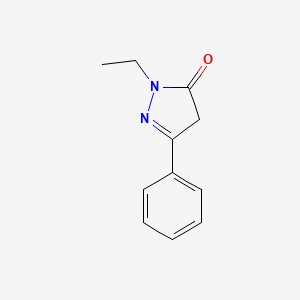

The synthesis of a similar compound, 4-amino-N-[2 (diethylamino)ethyl]benzamide, has been reported . The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis and Anti-Inflammatory Activity : A study focused on the synthesis of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid, which includes a compound structurally related to 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride. These compounds demonstrated anti-inflammatory activity, highlighting their potential therapeutic applications (Lynch et al., 2006).

Cardiac Electrophysiological Activity : Another research synthesized N-substituted imidazolylbenzamides, including N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, which is structurally similar to 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride. These compounds exhibited potent cardiac electrophysiological activity, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).

Chemical Transformations and Analysis

- Reactions and Derivatives : The reactions and transformations of related compounds, such as o-amino-N-(1,1-dimethylprop-2-ynyl)-benzamide, provide insights into the synthesis pathways and potential applications of 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride. These studies contribute to the understanding of the chemical properties and potential applications of such compounds (Usifoh & Okunrobo, 2009).

Pharmaceutical Research

- Potential Antitumor Agents : Research into derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which is structurally similar to 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride, has shown potential in antitumor applications. These studies explore the structure-activity relationships and the potential effectiveness of these compounds in treating cancer (Rewcastle et al., 1986).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Result of Action

The molecular and cellular effects of 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride’s action are currently unknown

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O.2ClH/c1-15(2)6-5-14-11(16)8-3-4-9(12)10(13)7-8;;/h3-4,7H,5-6,13H2,1-2H3,(H,14,16);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDJVQOYNHVKLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC(=C(C=C1)Cl)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)

![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B1373570.png)

![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)

![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/structure/B1373575.png)

![3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride](/img/structure/B1373579.png)